molecular formula C23H21FN2O2 B14961418 1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine

1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine

Cat. No.: B14961418
M. Wt: 376.4 g/mol
InChI Key: KTVYNRVBDRUNGG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a fluorophenyl group and a phenoxybenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine typically involves the reaction of 4-fluoroaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(2-phenoxybenzoyl)piperazine
  • 1-(4-Bromophenyl)-4-(2-phenoxybenzoyl)piperazine
  • 1-(4-Methylphenyl)-4-(2-phenoxybenzoyl)piperazine

Uniqueness

1-(4-Fluorophenyl)-4-(2-phenoxybenzoyl)piperazine is unique due to the presence of the fluorine atom in the phenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone

InChI

InChI=1S/C23H21FN2O2/c24-18-10-12-19(13-11-18)25-14-16-26(17-15-25)23(27)21-8-4-5-9-22(21)28-20-6-2-1-3-7-20/h1-13H,14-17H2

InChI Key

KTVYNRVBDRUNGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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